(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
Overview
Description
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, a carbamothioyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps. One common approach is to start with the synthesis of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The carbamothioyl group is then added through a reaction with thiourea, and finally, the furan ring is introduced via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-bromophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
(E)-N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-16-9-7-13(12-15(16)20-24-17-5-1-2-6-18(17)28-20)23-21(29)25-19(26)10-8-14-4-3-11-27-14/h1-12H,(H2,23,25,26,29)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDPMSOEAIHFDS-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C=CC4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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